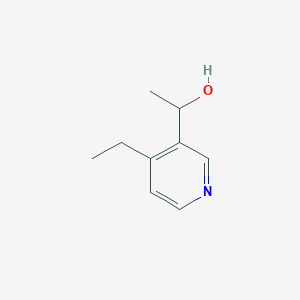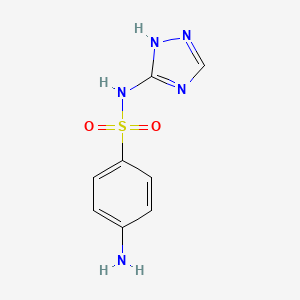
5-Ethynyl-2-isopropylthiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethynyl-2-isopropylthiazole is a heterocyclic compound containing a thiazole ring substituted with an ethynyl group at the 5-position and an isopropyl group at the 2-position. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-2-isopropylthiazole typically involves the formation of the thiazole ring followed by the introduction of the ethynyl and isopropyl groups. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-isopropylthioamide with acetylene derivatives can yield the desired thiazole compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressures to facilitate the reaction. The specific details of industrial methods are proprietary and may vary between manufacturers .
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethynyl-2-isopropylthiazole can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form different functional groups.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The ethynyl and isopropyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield carboxylic acids or aldehydes, while reduction of the thiazole ring can produce dihydrothiazole derivatives .
Wissenschaftliche Forschungsanwendungen
5-Ethynyl-2-isopropylthiazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Ethynyl-2-isopropylthiazole involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The ethynyl group can participate in click chemistry reactions, facilitating the formation of bioconjugates. The isopropyl group can influence the compound’s lipophilicity and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Ethynyl-2-methylthiazole: Similar structure but with a methyl group instead of an isopropyl group.
5-Ethynyl-2-ethylthiazole: Similar structure but with an ethyl group instead of an isopropyl group.
5-Ethynyl-2-propylthiazole: Similar structure but with a propyl group instead of an isopropyl group.
Uniqueness
5-Ethynyl-2-isopropylthiazole is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The combination of the ethynyl and isopropyl groups provides a distinct set of properties that can be leveraged in various applications .
Eigenschaften
Molekularformel |
C8H9NS |
|---|---|
Molekulargewicht |
151.23 g/mol |
IUPAC-Name |
5-ethynyl-2-propan-2-yl-1,3-thiazole |
InChI |
InChI=1S/C8H9NS/c1-4-7-5-9-8(10-7)6(2)3/h1,5-6H,2-3H3 |
InChI-Schlüssel |
QGVZRDUDQOIHNP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NC=C(S1)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13112426.png)




![2,14,17,23-tetrachloro-5,11-dioxaheptacyclo[13.9.1.116,20.03,7.08,25.09,13.024,26]hexacosa-1,3(7),8(25),9(13),14,16,18,20(26),21,23-decaene-4,6,10,12-tetrone](/img/structure/B13112459.png)



![4-Bromo-4'-[(hydroxy)(tosyloxy)iodo]biphenyl](/img/structure/B13112470.png)


